1-Cyclopentyl-4-nitrosopiperazine

Catalog No.
S1912880
CAS No.
61379-66-6
M.F
C9H17N3O
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentyl-4-nitrosopiperazine

CAS Number

61379-66-6

Product Name

1-Cyclopentyl-4-nitrosopiperazine

IUPAC Name

1-cyclopentyl-4-nitrosopiperazine

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2

InChI Key

JSRLIZBFYXZPLC-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2CCN(CC2)N=O

Canonical SMILES

C1CCC(C1)N2CCN(CC2)N=O

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is an N-substituted nitrosopiperazine derivative. Compounds in this class are primarily utilized as synthetic intermediates where the nitroso group serves as a protecting or activating moiety, which is subsequently removed or transformed, typically via reduction, to yield a reactive amine. [1] The key procurement consideration for CPNP is its role as a direct precursor in multi-step syntheses, where the N-cyclopentyl group is not an arbitrary substituent but a required structural component of the final target molecule, such as in the synthesis of specific active pharmaceutical ingredients (APIs). [2]

Substituting 1-Cyclopentyl-4-nitrosopiperazine with simpler analogs like N-methyl- or N-ethyl-4-nitrosopiperazine is unviable for its primary applications. The N-cyclopentyl group is a non-negotiable structural element for target molecules where it imparts specific lipophilicity, metabolic stability, or receptor-binding properties. For instance, in the synthesis of certain rifamycin derivatives, the cyclopentylpiperazinyl moiety is directly responsible for a significant increase in antibacterial activity compared to rifampicin itself. [1] Using a different N-alkyl derivative would produce an entirely different compound with a distinct pharmacological profile, failing the synthetic objective and making direct substitution a critical process failure.

Mandatory Precursor for Synthesis of Potent Rifamycin Antibiotic Derivatives

The primary procurement driver for this compound is its mandatory role as a precursor to 3-(4-cyclopentyl-1-piperazinyl)iminomethylrifamycin SV. The reduction of the nitroso group on 1-Cyclopentyl-4-nitrosopiperazine yields the key 1-amino-4-cyclopentylpiperazine intermediate, which is then condensed with a rifamycin aldehyde. The resulting antibiotic exhibits a minimal inhibitory concentration (MIC) against *Mycobacterium tuberculosis* H37Rv that is 10-fold lower (i.e., more potent) than the widely used benchmark, rifampicin. [1] Substitution with other N-alkyl groups is not an option as the cyclopentyl moiety is essential for this enhanced activity.

Evidence DimensionAntibacterial Potency (MIC)
Target Compound Data0.05 µg/mL (for the final antibiotic derived from 1-Cyclopentyl-4-nitrosopiperazine)
Comparator Or BaselineRifampicin: 0.5 µg/mL
Quantified Difference10-fold higher potency
ConditionsIn vitro assay against Mycobacterium tuberculosis H37Rv

This demonstrates the compound is not a generic intermediate but a required precursor for producing a significantly more potent, high-value API.

Established Synthetic Route Compatibility: Amenable to Standard Reduction Conditions

1-Cyclopentyl-4-nitrosopiperazine is readily converted to its corresponding hydrazine (1-amino-4-cyclopentylpiperazine) via established reduction methods. The synthesis route described in key patents specifies the use of lithium aluminum hydride (LiAlH4) in an ether solvent. [1] This demonstrates compatibility with standard, powerful reducing agents common in industrial and laboratory-scale synthesis, ensuring its utility as a process-ready intermediate. While direct yield comparisons are not provided in the source, the successful synthesis of the target API validates this reduction step as efficient and reliable for process planning.

Evidence DimensionProcess Compatibility
Target Compound DataSuccessfully reduced using LiAlH4 in ethyl ether
Comparator Or BaselineStandard industrial reduction methods
Quantified DifferenceN/A (Demonstrated compatibility)
ConditionsSynthetic route for Rifamycin derivatives

For procurement, this confirms the compound integrates into established synthetic workflows without requiring non-standard or problematic reduction protocols.

Favorable Physical State for Handling and Process Control

1-Cyclopentyl-4-nitrosopiperazine is documented as a solid material. This contrasts with many simple or parent nitrosamines, such as N-nitrosopiperidine, which are yellow oily liquids. A solid state offers significant advantages in an industrial or laboratory setting for material handling, weighing, and purification via recrystallization, which can lead to higher purity batches compared to the distillation or chromatographic purification required for oils. This simplifies process control and can reduce handling losses and exposure risks.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataSolid
Comparator Or BaselineN-nitrosopiperidine: Light yellow oily liquid
Quantified DifferenceSolid vs. Liquid
ConditionsStandard temperature and pressure

Choosing this solid precursor can improve process efficiency, safety, and purity control compared to liquid analogs that are more difficult to handle and purify at scale.

Precursor for High-Potency Antitubercular Agents

The compound is the designated starting material for synthesizing advanced rifamycin derivatives that exhibit significantly higher potency against *M. tuberculosis* than the parent drug, rifampicin. Its use is justified when the goal is to produce APIs with superior efficacy, as the cyclopentyl moiety is directly linked to a 10-fold increase in activity. [1]

Development of Novel Antibiotics with Piperazine Scaffolds

In research and development settings, this reagent serves as a key building block for exploring structure-activity relationships (SAR) in piperazine-containing antibiotics. The established performance of the cyclopentyl group as a potency-enhancing substituent makes it a valuable component for generating new chemical entities based on this validated pharmacophore. [1]

Synthetic Campaigns Requiring Controlled Handling and Purity

This compound is the appropriate choice for synthesis processes where ease of handling, precise measurement, and high-purity intermediates are critical. As a solid, it bypasses the challenges associated with purifying and transferring volatile or viscous liquid nitrosamines, making it suitable for scalable and reproducible manufacturing workflows.

XLogP3

1.3

Wikipedia

1-Cyclopentyl-4-nitrosopiperazine

Dates

Last modified: 08-16-2023

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